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Compound of Interest

Compound Name: 1-(4-Iodophenyl)piperazine

Cat. No.: B1307758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(4-Iodophenyl)piperazine. Due to the limited availability of direct experimental

spectra in public databases, this document presents a representative dataset derived from the

analysis of structurally analogous compounds, including chloro, bromo, and fluoro-substituted

phenylpiperazines. The methodologies for data acquisition are based on standard laboratory

protocols frequently reported in peer-reviewed chemical literature.

Core Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for 1-(4-
Iodophenyl)piperazine.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.55 d 2H Ar-H (ortho to I)

~6.70 d 2H Ar-H (ortho to N)

~3.20 t 4H
Piperazine-H

(adjacent to N-Ar)

~3.05 t 4H
Piperazine-H

(adjacent to NH)

~1.85 s (br) 1H NH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~150.5 Ar-C (C-N)

~137.8 Ar-C (C-H, ortho to I)

~118.5 Ar-C (C-H, ortho to N)

~83.0 Ar-C (C-I)

~49.5 Piperazine-C (adjacent to N-Ar)

~45.0 Piperazine-C (adjacent to NH)

Table 3: IR Spectroscopic Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2940, 2850 Strong
Aliphatic C-H Stretch

(Piperazine)

~1600, 1500 Strong Aromatic C=C Stretch

~1240 Strong Aromatic C-N Stretch

~1180 Medium Aliphatic C-N Stretch

~820 Strong
para-disubstituted benzene C-

H bend

~500 Medium C-I Stretch

Table 4: Mass Spectrometry Data (Predicted)
m/z Relative Intensity (%) Assignment

288 100 [M]⁺ (Molecular Ion)

231 45 [M - C₄H₉N]⁺

204 30 [M - I]⁺

161 60 [C₁₀H₁₂N₂]⁺

134 25 [C₈H₈N]⁺

119 15 [C₇H₅N]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above. These protocols are based on standard practices in synthetic and

analytical chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar).

Sample Preparation: Approximately 5-10 mg of 1-(4-Iodophenyl)piperazine is dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency (~400 MHz).

A standard one-pulse sequence is used for acquisition.

Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and

an acquisition time of ~3-4 seconds.

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

Data is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier

transformed. Phase and baseline corrections are applied. Chemical shifts are referenced to

the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency (~100 MHz).

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

Key parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and

an acquisition time of ~1-2 seconds.

A larger number of scans (e.g., 1024 to 4096) is typically required due to the lower natural

abundance of ¹³C.

Data is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier

transformed. Phase and baseline corrections are applied. Chemical shifts are referenced to

the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer

Spectrum Two or similar) equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 1-(4-Iodophenyl)piperazine is placed directly

onto the ATR crystal.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is placed on the crystal, and the anvil is pressed firmly to ensure good contact.

The sample spectrum is recorded, typically by co-adding 16 or 32 scans over the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas

chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a

5977A MSD).

Sample Preparation: A dilute solution of 1-(4-Iodophenyl)piperazine (~1 mg/mL) is prepared

in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition:

For GC-MS analysis, 1 µL of the sample solution is injected into the GC. The GC is equipped

with a suitable capillary column (e.g., HP-5ms).

The oven temperature program is set to ramp from a low temperature (e.g., 100 °C) to a high

temperature (e.g., 280 °C) to ensure elution of the compound.

The eluent from the GC column is directed into the EI source of the mass spectrometer.

The EI source is operated at a standard electron energy of 70 eV.
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The mass analyzer is set to scan a mass-to-charge (m/z) range appropriate for the

compound (e.g., m/z 40-400).

The resulting mass spectrum shows the relative abundance of the molecular ion and various

fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 1-(4-Iodophenyl)piperazine.
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General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Iodophenyl)piperazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307758#spectroscopic-data-nmr-ir-ms-of-1-4-
iodophenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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